molecular formula C6H5FN2O3 B3044722 5-Fluoro-4-methyl-3-nitropyridin-2-ol CAS No. 1003711-68-9

5-Fluoro-4-methyl-3-nitropyridin-2-ol

Cat. No.: B3044722
CAS No.: 1003711-68-9
M. Wt: 172.11 g/mol
InChI Key: GUGQTNXWOQVQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methyl-3-nitropyridin-2-ol is a pyridine derivative featuring a hydroxyl group at position 2, a nitro group at position 3, a methyl group at position 4, and a fluorine atom at position 3. This compound combines electron-withdrawing (nitro, fluoro) and electron-donating (hydroxyl) groups, creating unique electronic and steric properties.

Properties

IUPAC Name

5-fluoro-4-methyl-3-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQTNXWOQVQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652062
Record name 5-Fluoro-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-68-9
Record name 5-Fluoro-4-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table summarizes key analogs and their physical properties derived from evidence:

Compound Name Molecular Formula Melting Point (°C) Key Substituents CAS RN Source
5-Fluoro-4-methyl-3-nitropyridin-2-ol C₆H₅FN₂O₃ Not reported 2-OH, 3-NO₂, 4-CH₃, 5-F Not provided Target compound
5-Fluoro-2-nitrophenol C₆H₄FNO₃ 34–37 2-OH, 5-F, 1-NO₂ 446-36-6
3-Fluoro-4-nitrophenol C₆H₄FNO₃ 93–95 4-NO₂, 3-F, 1-OH 394-41-2
3-Fluoro-2-nitropyridine C₅H₃FN₂O₂ Not reported 2-NO₂, 3-F 54231-35-5
5-Fluoro-2-hydroxy-3-nitropyridine C₅H₃FN₂O₃ Not reported 2-OH, 3-NO₂, 5-F Not provided
2-Fluoro-5-nitro-3-methylpyridine C₆H₅FN₂O₂ Not reported 5-NO₂, 2-F, 3-CH₃ Not provided

Key Observations :

  • Substituent Position Effects: The hydroxyl group’s position significantly impacts melting points. For example, 5-Fluoro-2-nitrophenol (2-OH) has a lower mp (34–37°C) than 3-Fluoro-4-nitrophenol (93–95°C), likely due to differences in hydrogen-bonding networks .

Reactivity and Functional Group Interactions

  • Electrophilic Substitution : The nitro group (meta-directing) and fluorine (ortho/para-directing) compete in directing incoming electrophiles. In 3-Fluoro-2-nitropyridine, the nitro group at position 2 likely dominates, directing reactions to position 5 .
  • Acidity: The hydroxyl group in this compound is expected to be more acidic than in non-fluorinated analogs due to the electron-withdrawing effects of fluorine and nitro groups.

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